N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound that belongs to the class of oxazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxazolo[5,4-b]pyridine core in the structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 3,5-dimethoxybenzaldehyde with 2-cyanothioacetamide to form an intermediate chalcone. This chalcone is then treated with 2-chloro-N-arylacetamide derivatives under basic conditions to yield the desired oxazolo[5,4-b]pyridine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer activities. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Thienopyridine derivatives: These compounds also exhibit antimicrobial and anticancer activities but have different structural features and mechanisms of action.
Pyridinium salts: These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Thiazolo[4,5-b]pyridines: These compounds have high antioxidant, antimicrobial, and anti-inflammatory activities.
Biological Activity
N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₄H₁₅N₅O₂
- Molecular Weight : 317.37 g/mol
- IUPAC Name : N-(3,5-dimethoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Canonical SMILES : CC1=CC(=CC(=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C)C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of an isoxazole ring via 1,3-dipolar cycloaddition.
- Introduction of the pyridine ring through condensation reactions.
- Alkylation and amidation to add methyl and carboxamide groups.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit potent anticancer activity. For instance:
- In vitro Studies : A series of oxazolo[5,4-d]pyrimidine derivatives were evaluated against various human cancer cell lines (A549 for lung carcinoma, MCF7 for breast adenocarcinoma). One derivative demonstrated a half-maximal cytotoxic concentration (CC₅₀) of 58.4 µM against HT29 cells (primary colon adenocarcinoma), which is notably lower than that of established chemotherapeutics like cisplatin (CC₅₀ = 47.2 µM) and fluorouracil (CC₅₀ = 381.2 µM) .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key pathways such as VEGFR-2 signaling, which is crucial for tumor angiogenesis. Molecular docking studies suggest a strong binding affinity to the active site of VEGFR-2 .
Other Biological Activities
In addition to anticancer properties, derivatives of this compound have shown potential in other areas:
- Antiviral Activity : Some oxazolo derivatives have demonstrated antiviral effects by inhibiting various anti-apoptotic proteins .
- Immunosuppressive Effects : Certain compounds have been reported to possess immunosuppressive activities which may be beneficial in autoimmune conditions .
Data Summary
Case Studies
-
Case Study on Anticancer Activity :
- Researchers synthesized a series of oxazolo derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity while maintaining lower toxicity towards normal cells.
-
VEGFR-2 Inhibition Study :
- A study explored the binding interactions between synthesized compounds and VEGFR-2 using molecular docking techniques. The findings suggested that modifications in the chemical structure could enhance binding affinity and inhibitory potency.
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O4/c1-9-5-14(15-10(2)20-24-17(15)18-9)16(21)19-11-6-12(22-3)8-13(7-11)23-4/h5-8H,1-4H3,(H,19,21) |
InChI Key |
NMHSZJGPQZCCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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